molecular formula C12H9NO2 B13711543 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one

1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one

Cat. No.: B13711543
M. Wt: 199.20 g/mol
InChI Key: STNQJLFMMIBYRZ-UHFFFAOYSA-N
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Description

1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring structure that includes both naphthalene and oxazine moieties

Chemical Reactions Analysis

1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common reagents used in these reactions include sulfur ylides and α,β-unsaturated imines . The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles .

Scientific Research Applications

1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products. These interactions are crucial for its applications in different fields, including material science and medicine .

Comparison with Similar Compounds

1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1,4-dihydrobenzo[h][3,1]benzoxazin-2-one

InChI

InChI=1S/C12H9NO2/c14-12-13-11-9(7-15-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,13,14)

InChI Key

STNQJLFMMIBYRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)NC(=O)O1

Origin of Product

United States

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